molecular formula C22H14Cl2N2O2 B11482467 N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11482467
M. Wt: 409.3 g/mol
InChI Key: LMCRXJVONPQBGR-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an indole moiety, and an acetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with chlorine in the presence of a catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an acylation reaction, where the indole derivative is reacted with an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
  • N-(3,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H14Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C22H14Cl2N2O2/c23-14-10-11-16(24)18(12-14)26-22(28)21(27)19-15-8-4-5-9-17(15)25-20(19)13-6-2-1-3-7-13/h1-12,25H,(H,26,28)

InChI Key

LMCRXJVONPQBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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